cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester

説明

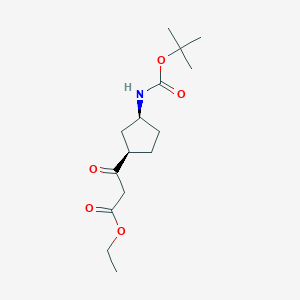

The compound cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester is a β-keto ester derivative featuring a cyclopentyl ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group in the cis configuration. Its structure combines a β-keto ester backbone (common in intermediates for pharmaceuticals and agrochemicals) with a Boc-protected cyclopentylamine moiety, which enhances stability during synthetic processes.

特性

IUPAC Name |

ethyl 3-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-20-13(18)9-12(17)10-6-7-11(8-10)16-14(19)21-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,19)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHYYRMXTZWSME-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor.

Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Keto Group: The keto group is introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Trifluoroacetic acid (TFA), di-tert-butyl dicarbonate (Boc2O)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Free amines and their derivatives

科学的研究の応用

Therapeutic Agents

Cis 3-(3-tert-butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester has been investigated as a precursor for synthesizing various therapeutic agents. Its structure allows for modifications that enhance biological activity against metabolic disorders, particularly diabetes mellitus.

Glucokinase Activators

Research indicates that derivatives of this compound can act as glucokinase activators. These activators are crucial in regulating glucose homeostasis, making them potential candidates for diabetes treatment. The synthesis of such compounds has been documented in patent literature, highlighting their efficacy in lowering blood sugar levels .

Case Study 1: Diabetes Treatment

A study published in a pharmacological journal demonstrated the effectiveness of a derivative of this compound in reducing hyperglycemia in diabetic models. The compound was administered to diabetic rats, resulting in a significant decrease in blood glucose levels compared to controls. The mechanism was attributed to enhanced glucokinase activity, which facilitated glucose uptake by cells.

Case Study 2: Synthesis of Novel Therapeutics

In another research project, chemists synthesized various analogs of this compound to evaluate their pharmacological profiles. Among these analogs, one exhibited potent anti-inflammatory properties, suggesting that this compound's derivatives could be explored further for treating inflammatory diseases.

作用機序

The mechanism of action of cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc-protected amino group is deprotected in vivo to release the active amine. This active amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related β-keto esters, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate (CAS 53090-47-4) contains a methylsulfonyl group, a strong electron-withdrawing substituent that increases electrophilicity at the keto position, enhancing reactivity in nucleophilic additions. Its predicted pKa (8.81) reflects increased acidity compared to unsubstituted analogs . Ethyl 3-oxo-3-phenylpropanoate (CAS 52119-38-7) features a phenyl group, which provides moderate electron-withdrawing effects. This compound is widely used in Claisen condensations and Michael additions due to its balanced electronic profile . Target Compound: The Boc-protected cyclopentylamine introduces steric bulk and a protected amine, reducing electrophilicity at the keto group but enabling selective deprotection for downstream functionalization .

Physicochemical Properties

*Calculated based on structural analogy.

生物活性

cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, and relevant case studies, presenting a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a cyclopentyl group and a tert-butoxycarbonyl (Boc) amino group. The presence of these functional groups influences its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C16H21NO5

- Molecular Weight : 303.35 g/mol

Biological Activity

The biological activity of this compound has been explored primarily in relation to its role as a potential therapeutic agent. Key findings include:

- CGRP Receptor Antagonism : The compound is noted for its ability to act as an antagonist for the calcitonin gene-related peptide (CGRP) receptor. CGRP is implicated in various pain pathways and inflammatory responses, making this compound a candidate for migraine treatment .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

- Inhibition of Enzymatic Activity : Studies have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from readily available amino acids and employing standard organic synthesis techniques. The introduction of the Boc group is crucial for enhancing solubility and stability.

Synthetic Pathway Overview

- Starting Materials : The synthesis typically begins with commercially available amino acids.

- Boc Protection : The amino group is protected using Boc anhydride.

- Cyclization : Cyclization reactions are employed to form the cyclopentyl structure.

- Esterification : The final step involves esterification to yield the ethyl ester form.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

- Migraine Treatment Trials : Clinical trials have assessed the efficacy of CGRP antagonists derived from this compound in reducing migraine frequency and severity. Results indicate significant improvements in patient outcomes compared to placebo controls .

- Inflammation Models : In vivo studies using animal models of inflammation have shown that compounds similar to this compound can reduce markers of inflammation, suggesting their potential utility in treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。